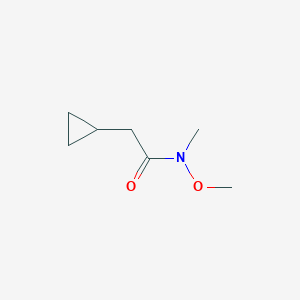

2-cyclopropyl-N-methoxy-N-methylacetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyclopropyl-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(10-2)7(9)5-6-3-4-6/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOGROCAAWYRBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropyl N Methoxy N Methylacetamide

Established Protocols for N-Methoxy-N-methylamide Formation

The N-methoxy-N-methylamide, or Weinreb amide, is a widely used functional group in organic chemistry for the synthesis of ketones and aldehydes. mychemblog.comwikipedia.org Its utility stems from its ability to react with organometallic reagents to form a stable chelated tetrahedral intermediate, which prevents the common problem of over-addition that occurs with other carboxylic acid derivatives. mychemblog.comwikipedia.org The synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide would begin with cyclopropylacetic acid and N,O-dimethylhydroxylamine, employing one of several reliable methods. chemicalbook.com

Acylation of N,O-Dimethylhydroxylamine Hydrochloride with Activated Carboxylic Acid Derivatives

A common and effective method for forming Weinreb amides is the acylation of N,O-dimethylhydroxylamine hydrochloride with an activated form of the corresponding carboxylic acid, such as an acyl chloride. mychemblog.comwikipedia.org In this approach, cyclopropylacetic acid is first converted to its more reactive acyl chloride derivative. This activation is typically achieved using reagents like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). mychemblog.com The resulting cyclopropylacetyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated HCl and facilitate the amide bond formation. semanticscholar.orgchemicalbook.com

Table 1: Reagents for Acyl Chloride Formation and Subsequent Amidation

| Step | Reagent | Role | Typical Conditions |

|---|---|---|---|

| Acid Activation | Oxalyl Chloride ((COCl)₂) | Converts carboxylic acid to acyl chloride | CH₂Cl₂, cat. DMF, RT |

| Acid Activation | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | Neat or in solvent, reflux |

| Amidation | N,O-Dimethylhydroxylamine HCl | Amine source | CH₂Cl₂, Pyridine or Et₃N, 0 °C to RT |

Direct Conversion from Carboxylic Acids Utilizing Coupling Agents

Direct amidation of carboxylic acids without prior conversion to an acyl chloride is a more convergent and often milder approach. This method relies on a wide array of peptide coupling agents that activate the carboxylic acid in situ. wikipedia.org For the synthesis of this compound, cyclopropylacetic acid would be mixed with N,O-dimethylhydroxylamine hydrochloride, a non-nucleophilic base (like N,N-diisopropylethylamine or N-methylmorpholine), and a coupling agent. researchgate.netbachem.com The choice of coupling agent can be critical and depends on factors like desired reaction time, scale, and prevention of side reactions. sigmaaldrich.commerckmillipore.com

Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic coupling agents. tutorchase.compeptide.com More modern reagents, often based on phosphonium (B103445) or aminium salts, offer higher efficiency and produce water-soluble byproducts, simplifying purification. bachem.comsigmaaldrich.com

Table 2: Common Coupling Agents for Direct Weinreb Amide Synthesis

| Coupling Agent Class | Examples | Notes |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Effective and widely used; DCC forms an insoluble urea (B33335) byproduct. tutorchase.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, especially for sterically hindered couplings. sigmaaldrich.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Fast reaction rates, reduced racemization risk; byproducts are generally water-soluble. bachem.comsigmaaldrich.compeptide.com |

| Triazine-based | DMT-MM | Allows for simple protocols, often in alcoholic solvents. researchgate.net |

Synthesis via Organometallic Reagents and Subsequent Derivatization

An alternative route involves the conversion of esters to Weinreb amides. Esters, such as methyl cyclopropylacetate, can be treated with organoaluminum reagents like trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (Me₂AlCl) in the presence of N,O-dimethylhydroxylamine hydrochloride. mychemblog.com The organoaluminum reagent activates the ester and facilitates the amidation. Another variation uses non-nucleophilic Grignard reagents, such as isopropylmagnesium chloride, to first form a magnesium salt of the hydroxylamine, which then reacts with the ester. wikipedia.org

Strategies for Introducing the Cyclopropyl (B3062369) Moiety at the α-Position

The methods described above assume the starting material is cyclopropylacetic acid. An alternative synthetic strategy involves forming the cyclopropane (B1198618) ring on a precursor that already contains the N-methoxy-N-methylamide functionality. This is typically achieved through the cyclopropanation of an α,β-unsaturated Weinreb amide.

Stereoselective Cyclopropanation of α,β-Unsaturated N-Methoxy-N-methylamides

Stereoselective cyclopropanation reactions are powerful tools for creating cyclopropane rings with defined stereochemistry. researchgate.net One common approach is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.org This involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization that forms the three-membered ring. For instance, an α,β-unsaturated Weinreb amide could react with a sulfur ylide, where the initial 1,4-addition of the ylide generates a zwitterionic intermediate that subsequently cyclizes to form the cyclopropyl ring. unl.pt The stereochemical outcome of such reactions can often be controlled by the geometry of the starting alkene and the nature of the reagents used. unl.ptrsc.org

Enantioselective Catalytic Cyclopropanation

For the synthesis of enantiomerically enriched this compound, enantioselective catalytic methods are employed. These reactions utilize a chiral catalyst to control the facial selectivity of the cyclopropanation step.

Transition metal catalysis is a prominent strategy. For example, palladium-catalyzed cyclopropanation of acyclic amides with allyl carbonates has been shown to produce cyclopropane derivatives with high diastereo- and enantioselectivity. acs.org This type of reaction often involves the formation of a π-allylpalladium intermediate and subsequent intramolecular attack by an enolate. acs.org Other transition metals, such as copper, rhodium, and cobalt, are also widely used to catalyze the decomposition of diazo compounds or other carbene precursors in the presence of an alkene, leading to cyclopropanation. researchgate.netnih.govethz.ch

Organocatalysis provides a metal-free alternative for enantioselective cyclopropanation. researchgate.net Chiral amines, such as prolinol derivatives, can catalyze the MIRC reaction between α,β-unsaturated carbonyls and various nucleophiles, like bromomalonates, to yield highly functionalized cyclopropanes with excellent enantioselectivity. rsc.orgresearchgate.net While many examples involve unsaturated aldehydes, the principles can be extended to α,β-unsaturated Weinreb amides. researchgate.net

Table 3: Overview of Enantioselective Cyclopropanation Approaches

| Method | Catalyst Type | Typical Substrate | Key Features |

|---|---|---|---|

| Transition Metal Catalysis | Chiral Pd, Cu, Rh, Co complexes | α,β-Unsaturated amide | High efficiency and selectivity; often involves metal-carbene or π-allyl intermediates. acs.orgscispace.com |

| Organocatalysis (MIRC) | Chiral amines (e.g., prolinol derivatives) | α,β-Unsaturated amide/aldehyde | Metal-free conditions; proceeds via iminium or enamine activation. rsc.orgresearchgate.net |

Contemporary Synthetic Approaches

Contemporary strategies for synthesizing this compound largely focus on the direct coupling of 2-cyclopropylacetic acid with N,O-dimethylhydroxylamine. This transformation requires the activation of the carboxylic acid moiety to facilitate the nucleophilic attack by the amine. A range of coupling reagents has been developed to achieve this efficiently, many of which enable the entire sequence to be performed in a single reaction vessel, thereby enhancing operational simplicity and minimizing waste.

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, has become a cornerstone of efficient chemical manufacturing. This approach avoids lengthy separation processes and the purification of intermediate compounds, saving time and resources. For the synthesis of this compound, this typically involves the activation of 2-cyclopropylacetic acid and its subsequent reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. tandfonline.comwikipedia.org

A variety of powerful coupling reagents have been employed for this one-pot conversion. tandfonline.comresearchgate.net Propylphosphonic anhydride (B1165640) (T3P®) is a notable reagent that facilitates the formation of Weinreb amides under mild conditions with high yields and selectivity, generating minimal epimerization for chiral substrates. ribbitt.comresearchgate.net The by-products of T3P® are water-soluble, which greatly simplifies the work-up procedure. ribbitt.com Other peptide coupling reagents such as HBTU, CDI, and DCC have also been utilized. tandfonline.com

An alternative one-pot strategy involves the in situ formation of an acid chloride from the carboxylic acid, which then readily reacts with the hydroxylamine. tandfonline.com Reagents like phosphorus oxychloride (POCl3) and 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) can serve as effective chlorinating agents for this purpose. tandfonline.comsemanticscholar.org Additionally, the combination of triphenylphosphine (B44618) (PPh₃) and iodine has been shown to be effective for converting a range of carboxylic acids to Weinreb amides in a one-pot fashion. nih.gov The use of a polymer-supported phosphine (B1218219) further simplifies purification by allowing the phosphine oxide by-product to be removed by simple filtration. nih.gov

| Coupling Reagent/System | Typical Solvent(s) | Key Advantages | Reference |

|---|---|---|---|

| T3P® (Propylphosphonic anhydride) | Ethyl acetate, Dichloromethane | High yields, mild conditions, low racemization, water-soluble by-products. | ribbitt.comcore.ac.uk |

| POCl₃ / Base | Dichloromethane | Effective for sterically hindered acids, excellent yields. | semanticscholar.org |

| PPh₃ / I₂ / Base | Dichloromethane | Effective conversion; polymer-supported version allows for easy purification. | nih.gov |

| CDI (1,1'-Carbonyldiimidazole) | Dichloromethane, THF | Good for substrates with sensitive functional groups where acid chloride formation is problematic. | tandfonline.com |

| Peptide Coupling Reagents (e.g., HBTU, BOP) | DMF, Dichloromethane | Well-established methods, wide range of available reagents. | tandfonline.comarkat-usa.org |

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of compounds like this compound. primescholars.comjocpr.com

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactant atoms to the desired product. jocpr.com One-pot syntheses using catalytic activating agents are often superior in this regard compared to methods that use stoichiometric reagents, which generate significant by-products. rsc.org For instance, the direct amidation of 2-cyclopropylacetic acid avoids the poor atom economy associated with pre-forming and isolating an activated species.

The choice of reagents and solvents is critical for sustainable synthesis. The use of reagents like T3P® is advantageous from a green chemistry perspective. It is considered non-toxic and non-allergenic, and its water-soluble by-products allow for an aqueous work-up, minimizing the reliance on organic solvents for purification. ribbitt.comcore.ac.uk This avoids the use of hazardous additives and chlorinated solvents often employed in traditional coupling methods. ribbitt.com

Emerging green technologies offer future possibilities for more sustainable amide synthesis. Chemo-enzymatic methods, for example, use enzymes like Candida antarctica lipase (B570770) B as biocatalysts. nih.gov These reactions can often be performed in environmentally benign solvents, such as cyclopentyl methyl ether, and produce high yields without requiring extensive purification. nih.gov While not yet specifically documented for this compound, these enzymatic strategies represent a promising avenue for future green process development. Furthermore, the development of amidation reactions that can proceed in water would represent a significant advancement in sustainability, eliminating the need for volatile organic solvents altogether. chemrxiv.org

Chemical Reactivity and Transformation Pathways of 2 Cyclopropyl N Methoxy N Methylacetamide

Reactions at the Amide Carbonyl

The Weinreb amide functionality is a sophisticated acylating agent precursor, engineered to react predictably with strong nucleophiles. Its utility stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack, which resists the common problem of over-addition seen with other carboxylic acid derivatives like esters or acid chlorides. organic-chemistry.orgwikipedia.org This intermediate remains intact at low temperatures until it is deliberately hydrolyzed during aqueous workup to yield the desired carbonyl compound. wikipedia.org

Nucleophilic Additions with Organometallic Reagents for Ketone Synthesis

A cornerstone of Weinreb amide chemistry is its reaction with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), to produce ketones in high yields. organic-chemistry.orgwikipedia.org When 2-cyclopropyl-N-methoxy-N-methylacetamide is treated with one equivalent of an organometallic reagent, the nucleophilic R-group adds to the amide carbonyl. This process forms a stable five-membered chelate involving the lithium or magnesium metal center, the carbonyl oxygen, and the N-methoxy oxygen. wikipedia.org This intermediate prevents the elimination of the N-methoxy-N-methylamine group and subsequent second addition of the organometallic reagent. organic-chemistry.org Acidic workup then hydrolyzes this stable adduct to furnish the corresponding cyclopropyl (B3062369) ketone.

This method is highly general and accommodates a wide array of organometallic reagents, allowing for the synthesis of a diverse range of alkyl, vinyl, aryl, and alkynyl cyclopropyl ketones.

Table 1: Synthesis of Cyclopropyl Ketones from this compound

| Organometallic Reagent (R-M) | Product |

|---|---|

| Phenylmagnesium bromide (PhMgBr) | 1-cyclopropyl-1-phenylethanone |

| Vinyllithium (CH2=CHLi) | 1-cyclopropylprop-2-en-1-one |

| Methyllithium (CH3Li) | 1-cyclopropylethanone |

| Butylmagnesium chloride (BuMgCl) | 1-cyclopropylpentan-1-one |

Chemoselective Reductions to Aldehyde Equivalents

The Weinreb amide group can be chemoselectively reduced to an aldehyde using common metal hydride reagents. wikipedia.org Treatment of this compound with a controlled amount of a reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) at low temperatures leads to the formation of the corresponding aldehyde, 2-cyclopropylacetaldehyde. wikipedia.org

Similar to the mechanism with organometallic reagents, the reduction proceeds through a stable chelated intermediate. The hydride adds to the carbonyl, and the resulting aluminate intermediate is stabilized by the N-methoxy group, preventing over-reduction to the primary alcohol. The aldehyde is then liberated upon aqueous workup. This transformation provides a reliable route to cyclopropyl-substituted aldehydes, which are valuable building blocks in further synthetic endeavors.

Table 2: Reduction of this compound to 2-cyclopropylacetaldehyde

| Reducing Agent | Temperature | Product |

|---|---|---|

| LiAlH₄ | -78 °C to 0 °C | 2-cyclopropylacetaldehyde |

| DIBAL-H | -78 °C | 2-cyclopropylacetaldehyde |

Formation of β-Keto Esters and Related Systems

While less common than ketone or aldehyde synthesis, Weinreb amides can serve as effective acylating agents for ester enolates to generate β-keto esters. acs.org This transformation is achieved by treating a solution of a lithium ester enolate, generated by the reaction of an ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), with this compound. acs.orgacs.org

The nucleophilic ester enolate attacks the amide carbonyl of the cyclopropyl Weinreb amide. The resulting tetrahedral intermediate collapses upon acidic workup to yield the β-keto ester. This method avoids the self-condensation issues often associated with the classic Claisen condensation. acs.org The reaction's success relies on the controlled generation of the ester enolate and its subsequent acylation by the Weinreb amide.

Table 3: Synthesis of β-Keto Esters

| Ester Precursor | Base | Product |

|---|---|---|

| Ethyl acetate | LDA | Ethyl 3-cyclopropyl-3-oxopropanoate |

| tert-Butyl propionate | LDA | tert-Butyl 2-methyl-3-cyclopropyl-3-oxopropanoate |

| Methyl isobutyrate | LDA | Methyl 2,2-dimethyl-3-cyclopropyl-3-oxopropanoate |

Reactivity of the Cyclopropyl Ring

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain. This inherent strain makes the ring susceptible to cleavage under certain conditions, most notably through reactions involving cationic intermediates.

Ring-Opening Reactions

Under acidic conditions, the carbonyl oxygen of this compound or, more commonly, its ketone or aldehyde derivatives, can be protonated. This protonation enhances the electrophilicity of the carbonyl carbon and can facilitate the formation of a cyclopropylcarbinyl cation. nih.govresearchgate.net This highly studied carbocationic intermediate is known for its remarkable stability, derived from the favorable interaction between the vacant p-orbital of the carbocation and the bent orbitals of the adjacent cyclopropane (B1198618) ring. beilstein-journals.orgnih.gov

The cyclopropylcarbinyl cation is not a single static structure but exists in rapid equilibrium with related cationic forms, including the bicyclobutonium cation and the homoallyl cation. nih.govnih.gov The fate of this cationic intermediate depends on the specific substrate structure and reaction conditions. It can be trapped by a nucleophile or undergo skeletal rearrangements. researchgate.net

For a system derived from this compound, acid catalysis could lead to the formation of a cyclopropylcarbinyl cation adjacent to a hydroxylated carbon (after protonation and potential hydrolysis). This cation can rearrange via cleavage of one of the internal cyclopropane bonds to form a more stable homoallylic cation. Subsequent reaction with a nucleophile (e.g., water or the solvent) would lead to ring-opened products, such as homoallylic alcohols or ethers. These rearrangements are a hallmark of cyclopropylcarbinyl cation chemistry and represent a significant transformation pathway for the cyclopropyl moiety of the title compound. beilstein-journals.orgresearchgate.net

Radical-Mediated Cyclopropyl Ring Transformations

The high ring strain of the cyclopropyl group in this compound makes it susceptible to ring-opening reactions initiated by radical species. While specific studies on this exact molecule are not prevalent, the general mechanisms of such transformations are well-documented for various cyclopropane derivatives. These reactions typically proceed via the formation of a cyclopropyl-substituted carbon radical, which can undergo rapid ring-opening to form a more stable, linear alkyl radical. This intermediate can then be trapped or participate in subsequent cyclization or addition reactions.

The initial step involves the addition of a radical to the cyclopropyl ring, or abstraction of a hydrogen atom, to form a cyclopropylcarbinyl radical. This radical is in equilibrium with the homoallyl radical, with the ring-opening process being highly exothermic and often irreversible. The regioselectivity and stereoselectivity of these transformations are influenced by the nature of the substituents on the cyclopropyl ring and the type of radical initiator used. For instance, oxidative radical ring-opening has been demonstrated with various cyclopropane derivatives, including cyclopropanols and methylenecyclopropanes, using systems like Ag(I)/K₂S₂O₈ or radical initiators in the presence of trapping agents. beilstein-journals.org These reactions provide a pathway to linear-chain compounds with functionalities determined by the specific reaction conditions.

The table below summarizes representative radical-mediated transformations of cyclopropane derivatives, illustrating potential pathways for this compound.

| Transformation Type | Radical Initiator/Mediator | Substrate Type | Product Type |

| Ring-Opening/Alkylation | Bromine radical | Alkylidenecyclopropanes | 2-Bromo-1,6-dienes |

| Ring-Opening/Fluorination | AgF₂ | Cyclopropanols | β-Fluoroketones |

| Ring-Opening/Cyclization | Acyl radical | Methylenecyclopropanes | Substituted Tetralones |

Functionalization of the Cyclopropyl Substructure

Palladium-Catalyzed β-C(sp³)–H Arylation and Alkenylation

The direct functionalization of C(sp³)–H bonds is a powerful tool in modern organic synthesis. For this compound, the Weinreb amide moiety can act as a directing group to facilitate the palladium-catalyzed arylation and alkenylation of the β-C(sp³)–H bonds on the cyclopropyl ring. This approach offers a direct method for introducing aryl and vinyl substituents onto the strained ring system.

The reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, and a specialized ligand to enable the C–H activation step. Research has shown that for Weinreb amides, which are considered weakly coordinating directing groups, the addition of an acidic ligand is crucial. nih.govacs.orgacs.orgmagnusgroup.orgnih.gov Specifically, 3-pyridinesulfonic acid has been identified as a highly effective ligand for promoting the β-C(sp³)–H arylation of aliphatic Weinreb amides. acs.orgnih.gov The ligand is thought to stabilize a cationic palladium center, enhancing its reactivity towards C–H bond cleavage.

The general mechanism involves the coordination of the Weinreb amide to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle. This intermediate then undergoes oxidative addition with an aryl or vinyl halide, followed by reductive elimination to yield the functionalized product and regenerate the active palladium catalyst.

The table below presents data from studies on the palladium-catalyzed β-C(sp³)–H functionalization of various Weinreb amides, demonstrating the scope and efficiency of this methodology.

| Substrate (Weinreb Amide) | Coupling Partner | Ligand | Catalyst System | Yield (%) |

| N-methoxy-N,3,3-trimethylbutanamide | 1-iodo-4-methylbenzene | 3-Pyridinesulfonic acid | Pd(OAc)₂ / Ag₂CO₃ | 85 |

| N-methoxy-N,3,3-trimethylbutanamide | 1-iodo-4-fluorobenzene | 3-Pyridinesulfonic acid | Pd(OAc)₂ / Ag₂CO₃ | 78 |

| N-methoxy-N,3,3-trimethylbutanamide | (E)-(2-bromovinyl)benzene | 3-Pyridinesulfonic acid | Pd(OAc)₂ / Ag₂CO₃ | 65 |

| N-methoxy-N-methylisobutyramide | 1-iodo-3-methoxybenzene | 3-Pyridinesulfonic acid | Pd(OAc)₂ / Ag₂CO₃ | 92 |

Transformations Involving the Synergistic Reactivity of Amide and Cyclopropyl Moieties

The proximate positioning of the amide and cyclopropyl groups in this compound allows for unique transformations that leverage the chemical properties of both functionalities.

Intramolecular Cyclization Reactions

While specific examples of intramolecular cyclization reactions involving a direct interaction between the cyclopropyl ring and the Weinreb amide in this compound are not extensively reported in the literature, the potential for such transformations exists. Theoretical pathways could involve the initial activation and ring-opening of the cyclopropyl group to generate a reactive intermediate, which is then trapped by the amide functionality.

For instance, Lewis acid-promoted ring-opening of the cyclopropyl ring could generate a carbocationic intermediate. Subsequent intramolecular nucleophilic attack by the oxygen or nitrogen atom of the Weinreb amide could lead to the formation of heterocyclic structures. The feasibility and outcome of such reactions would be highly dependent on the reaction conditions, including the choice of Lewis acid and solvent. This remains an area for potential future investigation in the synthetic chemistry of cyclopropyl-substituted amides.

Ring-Expanding Reactions of Cyclopropyl Amides

Cyclopropyl amides can undergo ring-expansion reactions to form larger heterocyclic structures, such as pyrrolidin-2-ones. This transformation represents a valuable method for synthesizing five-membered lactams from readily available starting materials. One effective method involves the in situ generation of an imidoyl halide from the cyclopropyl amide, which then undergoes a rearrangement and ring-expansion cascade.

The reaction can be promoted by treating the cyclopropyl amide with triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄) or carbon tetrachloride (CCl₄). nih.gov This combination of reagents converts the amide into a reactive imidoyl halide intermediate. The subsequent steps are believed to involve the formation of a phosphonium (B103445) salt, followed by an intramolecular nucleophilic attack from the cyclopropyl ring onto the iminium carbon, leading to the expansion of the ring and formation of the pyrrolidin-2-one product after hydrolysis.

Below is a table summarizing the results of the ring-expanding reaction for various N-substituted cyclopropanecarboxamides.

| Substrate (N-Substituted Cyclopropanecarboxamide) | Reagents | Solvent | Yield of Pyrrolidin-2-one (%) |

| N-Benzylcyclopropanecarboxamide | PPh₃, CBr₄ | CH₃CN | 85 |

| N-Phenylcyclopropanecarboxamide | PPh₃, CBr₄ | CH₃CN | 78 |

| N-(4-Methoxyphenyl)cyclopropanecarboxamide | PPh₃, CBr₄ | CH₃CN | 82 |

| N-Allylcyclopropanecarboxamide | PPh₃, CCl₄ | CH₃CN | 75 |

Electro-Induced Rearrangements (e.g., Hofmann Rearrangement)

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org An electro-induced version of this rearrangement offers a milder and more environmentally friendly alternative to the traditional method, which uses stoichiometric amounts of bromine and strong base. This electrochemical approach can be applied to cyclopropyl amides to synthesize valuable cyclopropylamines.

In the electro-induced Hofmann rearrangement of a cyclopropyl amide, the reaction is typically carried out in an undivided electrochemical cell with a bromide salt, such as sodium bromide, as a mediator. thieme-connect.com The anodic oxidation of the bromide ion generates bromine in situ. In the presence of a base, which can be generated electrochemically at the cathode, the amide is converted to an N-bromoamide intermediate. This intermediate then rearranges to form an isocyanate, with the cyclopropyl group migrating from the carbonyl carbon to the nitrogen atom. The isocyanate is subsequently trapped by a nucleophile, such as methanol, to form a stable carbamate, which can then be hydrolyzed to the corresponding cyclopropylamine (B47189).

This method has been successfully applied to a range of cyclopropyl amides, providing good to excellent yields of the corresponding carbamate products. thieme-connect.com

| Substrate (Cyclopropyl Amide) | Electrolyte/Mediator | Solvent | Product (after trapping with MeOH) | Yield (%) |

| Cyclopropanecarboxamide | NaBr | MeOH | Methyl cyclopropylcarbamate | 94 |

| 1-Methylcyclopropanecarboxamide | NaBr | MeOH | Methyl (1-methylcyclopropyl)carbamate | 85 |

| 2-Phenylcyclopropanecarboxamide | NaBr | MeOH | Methyl (2-phenylcyclopropyl)carbamate | 76 (trans) |

Advanced Methodologies in the Synthesis and Derivatization of 2 Cyclopropyl N Methoxy N Methylacetamide Analogues

Asymmetric Synthesis and Stereochemical Control

The creation of specific stereoisomers is paramount in medicinal chemistry, as the biological activity of a molecule is often dictated by its three-dimensional structure. For analogues of 2-cyclopropyl-N-methoxy-N-methylacetamide, controlling the stereochemistry of the cyclopropane (B1198618) ring and any adjacent chiral centers is a critical synthetic challenge.

Chiral Catalyst Design for Enantioselective Transformations

Enantioselective synthesis, the preferential formation of one enantiomer over the other, is predominantly achieved through catalysis. The design of effective chiral catalysts is central to this endeavor. A variety of catalytic systems have been developed for transformations involving cyclopropane moieties, ensuring high levels of enantioselectivity.

Lewis Acid Catalysis: Chiral Lewis acids are instrumental in activating substrates towards asymmetric transformations. For instance, a dual-catalyst system combining a chiral Lewis acid with a transition metal photoredox catalyst has been successfully used in enantioselective [2+2] photocycloadditions. nih.gov This strategy allows for the optimization of the chiral catalyst's structure for maximum selectivity without impeding the photocatalyst's function. nih.gov Similarly, chiral N,N'-dioxide/scandium(III) complexes have been employed in the catalytic asymmetric ring-opening of cyclopropyl (B3062369) ketones with nucleophiles like β-naphthols, yielding chiral derivatives with up to 97% enantiomeric excess (ee). researchgate.net

Organocatalysis: Metal-free organocatalysis has emerged as a powerful tool for asymmetric synthesis. Prolinol and its derivatives, for example, are effective catalysts for enantioselective Michael-initiated ring closure (MIRC) reactions to form chiral cyclopropanes. rsc.org These catalysts activate substrates and control stereochemistry, leading to complex chiral products in high yields and excellent enantioselectivity. rsc.org An efficient route to chiral cyclopropyl purine (B94841) nucleoside analogues has been established using (DHQD)2AQN as an organocatalyst, achieving 93-97% ee. nih.gov

Biocatalysis: Enzymes and engineered proteins offer unparalleled stereoselectivity. An engineered variant of sperm whale myoglobin (B1173299) has been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. rochester.edu This biocatalyst exhibits a broad substrate scope, accommodating various vinylarenes and diazoketones while maintaining predictable and high stereoselectivity. rochester.edu

The table below summarizes the performance of various chiral catalysts in enantioselective transformations relevant to the synthesis of cyclopropyl-containing analogues.

| Catalyst Type | Transformation | Substrates | Enantiomeric Excess (ee) | Reference |

| Chiral Lewis Acid / Photoredox | [3+2] Cycloaddition | Aryl cyclopropyl ketones, Alkenes | Good to Excellent | nih.gov |

| Chiral N,N'-Dioxide/Sc(III) | Asymmetric Ring-Opening | Cyclopropyl ketones, 2-Naphthols | Up to 97% | researchgate.net |

| Cobalt-Porphyrin Complex | Asymmetric Cyclopropanation | Alkenes, Diazosulfones | 90% to 97% | acs.org |

| (DHQD)2AQN (Organocatalyst) | Michael-Initiated Ring-Closure | α-Purine acrylates, α-Bromo-esters | 93% to 97% | nih.gov |

| Engineered Myoglobin | Olefin Cyclopropanation | Vinylarenes, Diazoketones | High | rochester.edu |

Diastereoselective Processes and Control

In molecules with multiple stereocenters, such as substituted cyclopropane rings, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry. Diastereoselective processes aim to produce a single diastereomer from a mixture of possibilities.

Catalyst-Controlled Diastereoselectivity: Many catalytic systems that are effective for enantioselection also exert strong control over diastereoselectivity. For example, cobalt-catalyzed asymmetric cyclopropanation of various alkenes with diazosulfones consistently produces the trans-cyclopropyl sulfones with greater than 98% diastereomeric excess (de). acs.org Similarly, chemoenzymatic strategies using engineered myoglobin variants facilitate the construction of cyclopropyl ketones with high diastereoselectivity. rochester.edu

Substrate and Auxiliary Control: The inherent structure of the substrate or the use of a chiral auxiliary can direct the stereochemical outcome of a reaction. rsc.org A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes employs a three-step sequence of aldol–cyclopropanation–retro-aldol reactions, where a chiral auxiliary guides the stereoselective synthesis. rsc.org This method allows for the creation of enantiopure products. rsc.org

The following table highlights examples of diastereoselective control in the synthesis of cyclopropane derivatives.

| Method | Reaction | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Reference |

| Cobalt Catalysis | Cyclopropanation | >98% de (trans) | acs.org |

| Engineered Myoglobin | Cyclopropanation | 96:4 dr | rochester.edu |

| Photodecarboxylation | Reduction of Cyclopropyl Ester | 82:18 dr | nih.gov |

| Boronate Rearrangement | Cyclopropyl Diboronate Synthesis | High diastereoselectivity | nih.gov |

Continuous Flow Chemistry for Scalable Synthesis

Translating synthetic routes from the laboratory bench to industrial production requires methodologies that are safe, efficient, and scalable. Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing for the synthesis of this compound analogues. flinders.edu.au

The primary benefits of flow chemistry include superior thermal control of exothermic reactions, efficient mixing, and the ability to safely handle hazardous intermediates by generating them in situ in small quantities. flinders.edu.aueuropa.eu These features allow for reactions to be conducted at higher concentrations and temperatures, often leading to dramatically reduced reaction times and increased productivity. europa.euthieme-connect.de

Solid-Phase Organic Synthesis and Combinatorial Library Approaches

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, a technique used to rapidly generate large, diverse collections of molecules known as chemical libraries. nih.govijpsr.com This approach is invaluable for drug discovery and materials science, allowing for the efficient exploration of structure-activity relationships.

In SPOS, a starting material is covalently attached to an insoluble polymer support (resin), and subsequent chemical transformations are carried out. crsubscription.com Excess reagents and byproducts are easily removed by simple filtration and washing, which greatly simplifies the purification process. ijpsr.com The choice of a suitable linker—the chemical bond connecting the molecule to the solid support—is critical, as it must be stable throughout the synthesis but cleavable under specific conditions to release the final product. crsubscription.com

The "split/pool" methodology is a powerful combinatorial technique that allows for the exponential generation of compounds. nih.gov In this method, a batch of resin is split into several portions, each is reacted with a different building block, and then all portions are pooled back together. Repeating this process allows for the statistical assembly of all possible combinations of the building blocks used. nih.gov This strategy has been used to create libraries of xanthones and other heterocyclic scaffolds. nih.govrsc.org By applying SPOS and combinatorial principles, vast libraries of this compound analogues could be synthesized by varying substituents on the cyclopropane ring or modifying the acetamide (B32628) side chain, facilitating the discovery of novel compounds with desired properties.

Mechanistic and Computational Investigations of 2 Cyclopropyl N Methoxy N Methylacetamide

Elucidation of Reaction Mechanisms for Key Transformations

The reactivity of 2-cyclopropyl-N-methoxy-N-methylacetamide is governed by the interplay between the Weinreb amide moiety and the adjacent cyclopropyl (B3062369) group. The Weinreb amide is well-established as a versatile acylating agent, primarily due to its ability to react with organometallic reagents to form a stable chelated tetrahedral intermediate, which resists over-addition to yield ketones upon workup. numberanalytics.comthieme-connect.com

Key transformations involving the Weinreb amide functionality include:

Nucleophilic Acyl Substitution: This is the most prominent reaction pathway for Weinreb amides. They react cleanly with a wide range of organolithium and Grignard reagents to produce the corresponding ketones. The N-methoxy group is crucial for stabilizing the tetrahedral intermediate. numberanalytics.com

Reduction: The amide can be reduced to the corresponding aldehyde using common reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The reaction proceeds via a similar stable intermediate that collapses to the aldehyde upon hydrolysis.

Reductive N-O Bond Cleavage: A less common but important transformation is the reductive cleavage of the N-O bond, which can be exploited for divergent synthesis, transforming the amide into a different functional group. rsc.org

The cyclopropyl group introduces additional reaction possibilities, most notably ring-opening reactions. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under certain conditions, often catalyzed by transition metals like palladium. nih.govacs.org Mechanistic studies on similar cyclopropyl-containing molecules using Density Functional Theory (DFT) have shed light on the regio- and stereoselectivity of such ring-opening processes. nih.govacs.orgresearchgate.net For this compound, potential transformations could involve a tandem reaction where an initial C-H functionalization is followed by a cyclopropane ring-opening. mdpi.com

Table 1: Potential Reaction Pathways and Mechanistic Features

| Reaction Type | Reagents | Key Intermediate/Transition State | Product Type |

|---|---|---|---|

| Nucleophilic Acyl Substitution | R-MgX, R-Li | Stable 5-membered chelated tetrahedral intermediate | Ketone |

| Reduction | LiAlH₄, DIBAL-H | Stable chelated intermediate | Aldehyde |

| N-O Bond Cleavage | Strong reducing agents | Radical or anionic species | Amide/Amine |

Conformational Analysis and Stereochemical Preferences using Theoretical Methods

The three-dimensional structure and conformational flexibility of this compound significantly influence its reactivity. Theoretical methods, particularly ab initio and DFT calculations, are powerful tools for exploring the potential energy surface of such molecules to identify stable conformers and the energy barriers between them. umich.edu

For the acyclic portion of the molecule, rotation around the C-C and C-N bonds gives rise to various conformers. Studies on related N-methoxy-N-methylamides have shown the existence of multiple stable conformers, such as cis and gauche forms, with the relative stability depending on subtle electronic and steric interactions. researchgate.net A notable structural feature observed in N-alkoxy amides is the potential for pyramidalization of the amide nitrogen, deviating from the typical planar geometry. researchgate.net

The orientation of the cyclopropyl group relative to the carbonyl group is a key conformational feature. Computational studies on cyclopropyl methyl ketone have determined that the s-cis conformation, where the cyclopropyl ring is eclipsed with the carbonyl oxygen, is the most stable arrangement. uwlax.edu This preference is attributed to favorable electronic interactions between the carbonyl π-system and the Walsh orbitals of the cyclopropane ring. It is highly probable that this compound exhibits similar preferences.

Table 2: Illustrative Computed Conformational Data for a Cyclopropyl-Acyl System

| Conformer (Dihedral Angle C=C-C=O) | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

|---|---|---|

| s-cis (180°) | 0.00 | π(C=O) <-> Walsh orbital overlap |

| s-trans (0°) | ~2.5 - 3.5 | Steric repulsion |

Note: Data is illustrative and based on analogous systems like cyclopropyl methyl ketone. uwlax.edu

Computational Studies on Electronic Structure and Reactivity Profiles

Computational quantum chemistry provides profound insights into the electronic structure of a molecule, which in turn dictates its reactivity. For this compound, methods like Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory can be employed to understand charge distribution, orbital interactions, and reactivity patterns. nih.gov

The cyclopropyl group, with its high p-character C-C bonds (Walsh orbitals), can act as a π-system, engaging in electronic conjugation with the adjacent carbonyl group. This interaction affects the electron density distribution and the energy levels of the frontier orbitals (HOMO and LUMO). Computational analysis can quantify these effects and predict how they influence the molecule's susceptibility to electrophilic or nucleophilic attack at various sites. For instance, the high C-H bond dissociation energy of cyclopropyl groups generally results in reduced susceptibility to oxidative metabolism, a property that can be explored computationally. hyphadiscovery.com

Table 3: Predicted Electronic Properties from Computational Analysis

| Property | Predicted Value/Characteristic | Implication for Reactivity |

|---|---|---|

| Mulliken Charge on C=O Carbon | Highly positive | High electrophilicity, susceptible to nucleophiles |

| HOMO Energy | Moderate | Site of electron donation in certain reactions |

| LUMO Energy | Low | Site of electron acceptance (nucleophilic attack) |

| NBO Analysis (n(N) -> π*(C=O)) | Significant delocalization | Amide resonance and stability |

Note: These are qualitative predictions based on the general electronic properties of Weinreb amides and cyclopropyl ketones.

Application of Advanced Spectroscopic Techniques in Mechanistic Studies (e.g., in-situ Monitoring)

To complement computational predictions, advanced spectroscopic techniques are indispensable for real-time observation of chemical transformations. In-situ monitoring, particularly using Fourier-transform infrared (FTIR) spectroscopy, allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. spectroscopyonline.commdpi.com

For reactions involving this compound, an attenuated total reflection (ATR)-FTIR probe could be immersed directly into the reaction mixture. mdpi.com The progress of a nucleophilic addition to the Weinreb amide, for example, could be monitored by observing the disappearance of the characteristic amide C=O stretching frequency (typically around 1660 cm⁻¹) and the appearance of new vibrational bands corresponding to the product. This approach provides precise data on reaction kinetics and can help identify transient intermediates that might otherwise be missed. spectroscopyonline.comrsc.org

Furthermore, techniques like tandem mass spectrometry can be employed to characterize complex reaction mixtures and even to localize the position of the cyclopropyl group within a larger molecular structure by analyzing fragmentation patterns. nih.gov The combination of these in-situ spectroscopic methods with computational modeling provides a powerful, synergistic approach to fully elucidating the complex mechanistic landscape of this bifunctional molecule.

Table 4: Key Spectroscopic Handles for In-situ Monitoring

| Spectroscopic Technique | Monitored Species/Group | Characteristic Signal | Application |

|---|---|---|---|

| FTIR | Carbonyl (C=O) | Strong absorption ~1660 cm⁻¹ | Tracking amide consumption/ketone formation |

| FTIR | N-O Stretch | Absorption ~900-1000 cm⁻¹ | Monitoring N-O bond cleavage |

| ¹H NMR | Cyclopropyl Protons | High-field signals (0-1 ppm) | Probing changes to the cyclopropyl ring |

Applications of 2 Cyclopropyl N Methoxy N Methylacetamide in Complex Molecular Architectures

Role as a Key Intermediate in Multi-Step Organic Syntheses

N-methoxy-N-methylamides, commonly known as Weinreb amides, are renowned as valuable intermediates in multi-step organic syntheses. Their primary utility lies in their ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate. This intermediate resists over-addition of the nucleophile and subsequent collapse to a tertiary alcohol, instead cleanly affording a ketone upon acidic workup.

In the context of 2-cyclopropyl-N-methoxy-N-methylacetamide, this reactivity allows for the controlled introduction of a wide variety of functional groups to the carbonyl carbon, leading to the formation of cyclopropyl (B3062369) ketones. These ketones are themselves important precursors for more complex molecules. The stability of the Weinreb amide functionality makes it compatible with a range of reaction conditions that might be employed to modify other parts of a molecule, underscoring its utility as a robust intermediate.

Table 1: Potential Ketone Products from this compound

| Organometallic Reagent (R-M) | Resulting Cyclopropyl Ketone |

|---|---|

| Phenylmagnesium bromide (PhMgBr) | 1-cyclopropyl-2-phenylethan-1-one |

| Methyl lithium (CH₃Li) | 1-cyclopropylpropan-2-one |

This table is illustrative of the expected reactivity based on general principles of Weinreb amide chemistry.

Strategies for Homologation and Functional Group Interconversion

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, and functional group interconversion are fundamental strategies in organic synthesis. While specific homologation reactions involving this compound are not well-documented, the N-methoxy-N-methylamide group can be readily converted into other functional groups.

For instance, the reduction of the Weinreb amide with a mild hydride reducing agent, such as diisobutylaluminium hydride (DIBAL-H), would yield the corresponding cyclopropylacetaldehyde. This aldehyde can then serve as a substrate for various homologation reactions, including the Wittig reaction, to extend the carbon chain.

Furthermore, the direct conversion of the amide to other functionalities is a plausible synthetic route. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the amide to the corresponding amine. The inherent reactivity of the cyclopropyl group also allows for various transformations, although care must be taken to avoid unintended ring-opening reactions under certain conditions.

Construction of Cyclopropyl-Fused Heterocyclic Systems

Cyclopropane (B1198618) rings are incorporated into numerous biologically active molecules and natural products. The construction of heterocyclic systems fused to a cyclopropane ring is an area of significant interest in medicinal chemistry. While direct participation of this compound in the formation of cyclopropyl-fused heterocycles has not been extensively reported, its derivatives could serve as key precursors.

For example, the cyclopropyl ketone derived from the Weinreb amide can be transformed into a β-diketone or a related derivative. These 1,3-dicarbonyl compounds are classic starting materials for the synthesis of a wide array of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with appropriate binucleophiles. The resulting heterocyclic systems would bear a cyclopropyl substituent, potentially leading to novel molecular scaffolds with interesting biological properties.

Building Blocks for Other Functional Groups (e.g., allylic amides, cyclopropylamines)

The structural elements of this compound allow for its transformation into other valuable functional groups.

Allylic Amides: The cyclopropylmethyl group can, under certain conditions, undergo rearrangement to form homoallylic systems. More direct synthetic routes to allylic amides would likely involve the conversion of the Weinreb amide to a cyclopropyl ketone, followed by α-functionalization and elimination reactions to introduce a double bond adjacent to the carbonyl group, which could then be part of an allylic amide structure.

Cyclopropylamines: The most direct route to a cyclopropylamine (B47189) from this compound would involve the reduction of the amide carbonyl group. Treatment with a strong reducing agent like lithium aluminum hydride would be expected to yield N-methyl-1-cyclopropylethanamine. Alternatively, a Curtius, Hofmann, or Lossen rearrangement of a carboxylic acid derivative, which could be obtained from the hydrolysis of the Weinreb amide, would provide access to the primary cyclopropylamine. Cyclopropylamines are a key motif in many pharmaceutical agents due to their unique conformational properties and their ability to modulate physicochemical properties.

Table 2: Potential Functional Group Transformations of this compound

| Reagent(s) | Resulting Functional Group | Product Class |

|---|---|---|

| 1. R-MgX 2. H₃O⁺ | Ketone | Cyclopropyl Ketones |

| DIBAL-H | Aldehyde | Cyclopropyl Aldehydes |

| LiAlH₄ | Amine | Substituted Amines |

This table outlines plausible synthetic transformations based on established organic chemistry principles.

Q & A

Q. What are the optimal synthetic routes for 2-cyclopropyl-N-methoxy-N-methylacetamide, and how can reaction progress be monitored?

- Methodological Answer : A nucleophilic substitution reaction is a common approach for synthesizing acetamide derivatives. For example, substituting a chloro group in 2-chloroacetamide precursors with cyclopropyl groups under reflux conditions (toluene/water mixture) can yield the target compound. Sodium azide (NaN₃) or cyclopropyl nucleophiles may be used as reagents. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1) and confirmed with NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to ensure purity and structural fidelity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR for methoxy (-OCH₃) and methyl (-NCH₃) proton signals, and ¹³C NMR for carbonyl (C=O) and cyclopropane carbons.

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks and fragmentation patterns.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- X-ray Crystallography (if crystalline): For definitive bond-length and angle data.

Contradictions in spectral data should be resolved by repeating experiments under inert atmospheres to avoid oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products in the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity but may require lower temperatures to prevent decomposition.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems.

- Side Reaction Mitigation : Monitor for hydrolysis of the methoxy group using pH-controlled conditions (buffered aqueous phases).

- Scale-Up : Employ flow chemistry to maintain consistent temperature and mixing, reducing byproduct formation .

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound under acidic or basic conditions?

- Methodological Answer : The cyclopropane ring’s strain (~27 kcal/mol) makes it susceptible to ring-opening reactions:

- Acidic Conditions : Protonation at the cyclopropane ring leads to electrophilic addition or cleavage.

- Basic Conditions : Deprotonation may initiate conjugate addition to the amide carbonyl.

Computational studies (DFT) can map transition states, while isotopic labeling (e.g., deuterated solvents) tracks hydrogen migration during ring-opening .

Q. How can researchers design in vitro assays to evaluate the biological interactions of this compound?

- Methodological Answer :

- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity with enzymes (e.g., cytochrome P450) or receptors.

- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., NADPH depletion for oxidoreductases).

- Cellular Uptake : Radiolabel the compound with ¹⁴C or ³H to quantify permeability (Caco-2 cell monolayers).

- Metabolite Profiling : LC-MS/MS to identify oxidation or demethylation products in hepatocyte incubations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.